(R)-3-(1-(Dimethylamino)ethyl)phenol
Overview
Description
®-3-(1-(Dimethylamino)ethyl)phenol is a chiral compound with a phenolic structure It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(Dimethylamino)ethyl)phenol typically involves the reaction of a suitable phenol derivative with a dimethylaminoethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-3-(1-(Dimethylamino)ethyl)phenol may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(Dimethylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
®-3-(1-(Dimethylamino)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1-(Dimethylamino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-(Dimethylamino)ethyl)phenol: The enantiomer of the compound with similar but distinct properties.
3-(1-(Dimethylamino)ethyl)phenol: The racemic mixture containing both enantiomers.
3-(1-(Methylamino)ethyl)phenol: A structurally related compound with a methylamino group instead of a dimethylamino group.
Uniqueness
®-3-(1-(Dimethylamino)ethyl)phenol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This chiral specificity can be crucial in applications where enantioselectivity is important, such as in drug development.
Properties
IUPAC Name |
3-[(1R)-1-(dimethylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437974 | |
Record name | (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851086-95-8 | |
Record name | (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 851086-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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